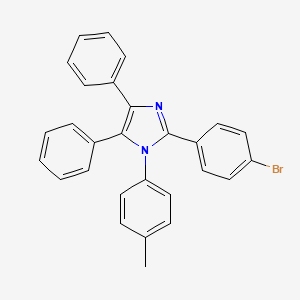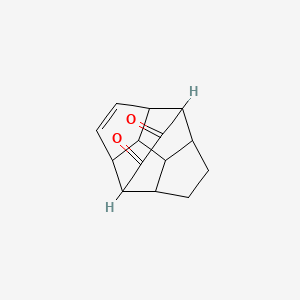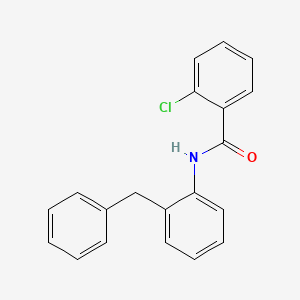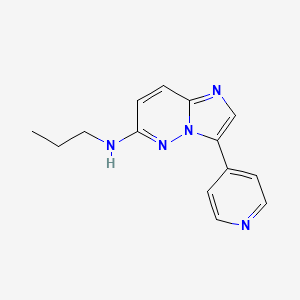
Lck-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lck-IN-1 is a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), which is a member of the Src family of protein tyrosine kinases. Lck plays a crucial role in T-cell receptor signaling and is essential for T-cell development and activation. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal T-cell activity, such as autoimmune disorders and certain types of cancer .
Preparation Methods
Lck-IN-1 is synthesized through a series of chemical reactions, as detailed in patent WO2007013673A1. The synthetic route involves the formation of fused heterocycles, which are key structural components of the compound . The specific reaction conditions and industrial production methods are proprietary and detailed in the patent.
Chemical Reactions Analysis
Lck-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Lck-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Lck in various biochemical pathways.
Biology: Employed in research to understand T-cell receptor signaling and T-cell activation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and cancers involving abnormal T-cell activity.
Industry: Utilized in the development of new therapeutic agents targeting Lck
Mechanism of Action
Lck-IN-1 exerts its effects by inhibiting the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is involved in the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the T-cell receptor complex, which is a critical step in T-cell activation. By inhibiting Lck, this compound prevents the phosphorylation of ITAMs, thereby blocking T-cell activation and downstream signaling pathways .
Comparison with Similar Compounds
Lck-IN-1 is unique in its high potency and specificity for Lck. Similar compounds include:
Dasatinib: Another Src family kinase inhibitor with broader specificity.
Bosutinib: A dual Src/Abl kinase inhibitor.
Saracatinib: A selective Src kinase inhibitor. This compound stands out due to its high selectivity for Lck, making it a valuable tool for studying Lck-specific pathways and developing targeted therapies
Properties
Molecular Formula |
C14H15N5 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-propyl-3-pyridin-4-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |
InChI Key |
XTMROGQLIVGYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
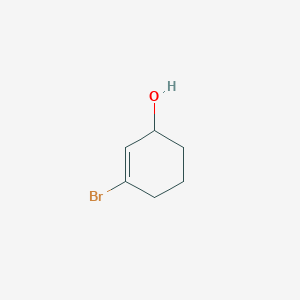
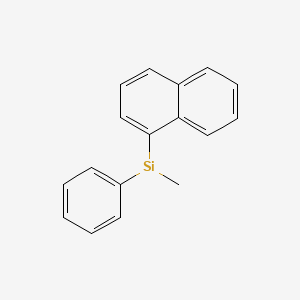
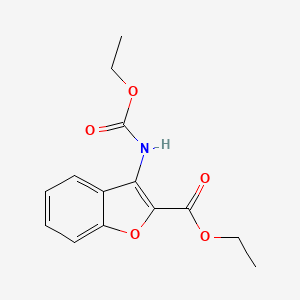
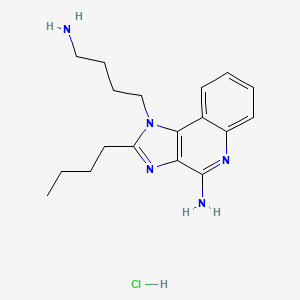
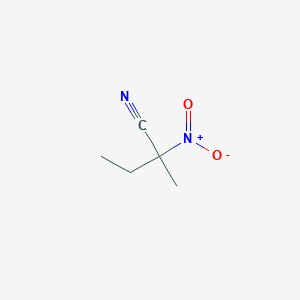

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)


